
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline, also known as RWJ-67657, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of anilines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory mediators. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to reduce inflammation and tumor growth. However, the effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its potential therapeutic applications in treating inflammatory diseases and cancer. However, one limitation of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. One area of research is to further investigate its mechanism of action and its potential therapeutic applications in treating inflammatory diseases and cancer. Another area of research is to develop more efficient synthesis methods to improve the yield and solubility of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. Additionally, research could be conducted to investigate the potential side effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans.
Métodos De Síntesis
The synthesis of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline involves the reaction of 4-ethoxyphenol with 3-hydroxypyridine in the presence of a base to form 3-(4-ethoxyphenoxy)pyridine. This intermediate is then reacted with 4-chloroaniline in the presence of a palladium catalyst to form 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating rheumatoid arthritis and other inflammatory diseases. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(4-ethoxyphenoxy)-5-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-22-15-5-7-16(8-6-15)23-18-10-14(20)11-19(12-18)24-17-4-3-9-21-13-17/h3-13H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGGUIHPWGCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)-5-(pyridin-3-yloxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
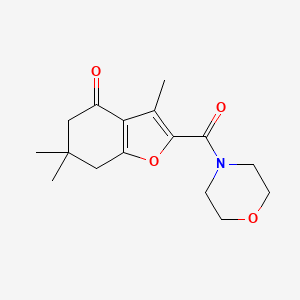
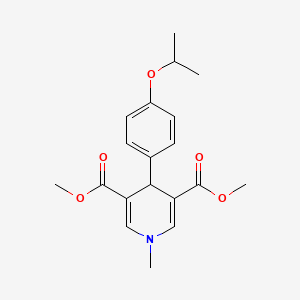
![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
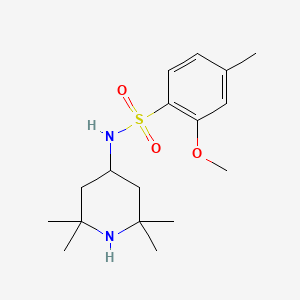
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
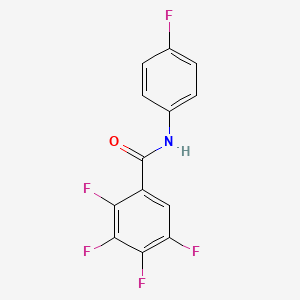
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
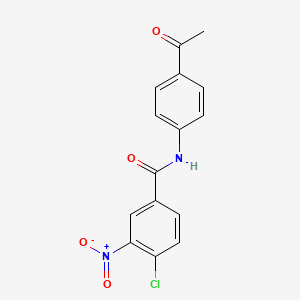
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)